molecular formula C18H18N2O3 B12728050 Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate CAS No. 109226-98-4

Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate

Cat. No.: B12728050
CAS No.: 109226-98-4
M. Wt: 310.3 g/mol
InChI Key: JPQVXCZWRQLEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate is a complex organic compound that belongs to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms

Preparation Methods

The synthesis of methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate typically involves the reaction of 2-aminophenols with appropriate acylating agents. One common method includes the use of dimethyl-2-oxoglutarate under mild conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency .

Chemical Reactions Analysis

Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory mediators .

Comparison with Similar Compounds

Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate can be compared with other benzoxazine derivatives, such as:

Properties

CAS No.

109226-98-4

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

methyl 2-[4-(2H-1,4-benzoxazin-3-ylamino)phenyl]propanoate

InChI

InChI=1S/C18H18N2O3/c1-12(18(21)22-2)13-7-9-14(10-8-13)19-17-11-23-16-6-4-3-5-15(16)20-17/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

JPQVXCZWRQLEEE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3OC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.